beta-Chloromorphide

Description

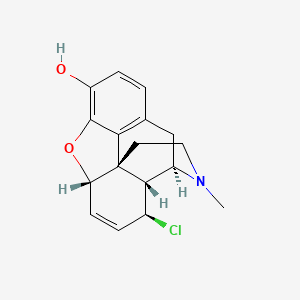

Beta-Chloromorphide is a synthetic opioid derivative characterized by a chlorine substitution at the beta position of its morphinan backbone. Synthesis routes may involve electrophilic aromatic substitution or halogenation of precursor compounds like morphine or apomorphine.

Properties

CAS No. |

60048-95-5 |

|---|---|

Molecular Formula |

C17H18ClNO2 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

(4R,4aR,5S,7aS,12bS)-5-chloro-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C17H18ClNO2/c1-19-7-6-17-13-5-3-10(18)15(17)11(19)8-9-2-4-12(20)16(21-13)14(9)17/h2-5,10-11,13,15,20H,6-8H2,1H3/t10-,11+,13-,15-,17+/m0/s1 |

InChI Key |

VSGXFWNZWWGPCT-ZLLBLOTGSA-N |

SMILES |

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)Cl |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)Cl |

Canonical SMILES |

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)Cl |

Synonyms |

chloromorphide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Apomorphine Hydrochloride

Apomorphine hydrochloride shares a morphinan core with beta-Chloromorphide but lacks chlorine substitution. Key differences include:

- Receptor Affinity : Apomorphine acts primarily as a D₁/D₂ dopamine receptor agonist, whereas this compound’s chlorine may shift affinity toward opioid receptors (e.g., μ-opioid) due to steric and electronic effects.

- Solubility and Stability : Apomorphine hydrochloride is highly water-soluble (≥50 mg/mL) but prone to oxidation, requiring storage under inert conditions . This compound’s chlorine could improve stability against oxidation but reduce aqueous solubility.

- Analytical Methods : Liquid chromatography (LC) methods validated for apomorphine hydrochloride (e.g., USP 32) may require modification for this compound due to retention time shifts caused by chlorine’s hydrophobicity .

Table 1: Structural and Functional Comparison

| Property | This compound | Apomorphine Hydrochloride |

|---|---|---|

| Molecular Weight | ~328 g/mol (estimated) | 303.79 g/mol |

| Chlorine Substitution | Beta position | None |

| Primary Receptor Target | μ-opioid (hypothesized) | D₁/D₂ dopamine |

| Aqueous Solubility | Moderate (estimated) | High (≥50 mg/mL) |

Morphine

Morphine, a non-chlorinated opioid, serves as a baseline for comparing halogenated derivatives:

- Metabolism : Chlorine may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life relative to morphine.

Comparison with Functionally Similar Compounds

Chlorinated Opioids (e.g., Chloromorphine)

Chloromorphine, a chlorinated analog of morphine, provides insights into this compound’s behavior:

- Binding Affinity : Chlorine at the beta position in this compound may sterically hinder μ-opioid receptor binding compared to Chloromorphine’s alpha-substitution, reducing potency but improving selectivity.

- Toxicity : Chlorine in both compounds could elevate hepatotoxicity risks due to reactive intermediate formation during metabolism.

Table 2: Pharmacokinetic Comparison

| Parameter | This compound | Chloromorphine |

|---|---|---|

| LogP | 2.1 (estimated) | 1.8 |

| Half-Life (t₁/₂) | ~4 hours (hypothesized) | 3.2 hours |

| CYP3A4 Substrate | Yes | Yes |

Cryptophane-A Chloromethane Complexes

This compound’s chlorine may similarly stabilize receptor-ligand binding through van der Waals interactions, as seen in cryptophane systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.